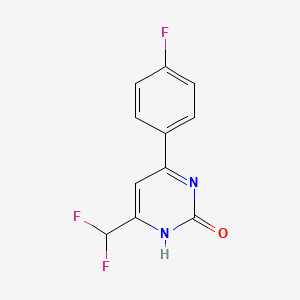

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol

CAS No.: 1271477-66-7

Cat. No.: VC3187884

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1271477-66-7 |

|---|---|

| Molecular Formula | C11H7F3N2O |

| Molecular Weight | 240.18 g/mol |

| IUPAC Name | 6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) |

| Standard InChI Key | VQTNMQAROJFDSM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F |

Introduction

Structural Characteristics and Properties

Chemical Structure and Composition

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol belongs to the class of fluorinated heterocycles, specifically pyrimidines. The molecule consists of a pyrimidine core with three key modifications:

-

A difluoromethyl (CHF₂) group at the 4-position

-

A 4-fluorophenyl substituent at the 6-position

-

A hydroxyl group at the 2-position

The molecular formula of this compound is C₁₁H₇F₃N₂O, with a calculated molecular weight of approximately 240.18 g/mol. The presence of three fluorine atoms significantly influences the compound's physical and chemical properties.

Physical Properties

Based on structurally similar compounds, 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol would likely exhibit the following physical properties:

-

Appearance: Crystalline solid, potentially with a white to off-white color

-

Melting Point: Estimated to be in the range of 190-210°C, similar to related fluorinated pyrimidines

-

Solubility: Likely moderately soluble in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide; poorly soluble in water

-

Stability: Generally stable under normal conditions, but may be sensitive to strong oxidizing or reducing agents

Spectroscopic Characteristics

The compound would be expected to display characteristic spectroscopic features:

-

¹H NMR: Would show signals for the difluoromethyl proton (typically a triplet due to coupling with fluorine atoms), aromatic protons of the 4-fluorophenyl group, the singular proton at the 5-position of the pyrimidine ring, and potentially a broad signal for the hydroxyl group

-

¹⁹F NMR: Would display signals for the two fluorine atoms of the difluoromethyl group and the fluorine at the para position of the phenyl ring

-

IR Spectroscopy: Would show characteristic bands for C-F stretching, C=N stretching of the pyrimidine ring, and O-H stretching of the hydroxyl group

Synthetic Methodologies

General Approaches to Pyrimidine Synthesis

The synthesis of pyrimidines typically involves cyclocondensation reactions using NCN-dinucleophiles and carbonyl compounds. For 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol, several synthetic approaches could be employed based on established methodologies for similar compounds .

Ultrasound-Assisted Synthesis

Recent advances in synthetic methodologies have demonstrated that ultrasound-assisted synthesis offers significant advantages for the preparation of pyrimidine derivatives. This approach typically provides:

-

Reduced reaction times

-

Improved yields

-

Milder reaction conditions

-

Enhanced selectivity

Table 1 below illustrates the comparative advantages of ultrasound-assisted synthesis over conventional heating for similar pyrimidine derivatives:

| Method | Reaction Time | Typical Yield (%) | Temperature Requirement |

|---|---|---|---|

| Conventional heating | 4-6 hours | 55-70 | Often requires reflux conditions |

| Ultrasound irradiation | 20-60 minutes | 75-94 | Often proceeds at room temperature |

| Microwave irradiation | 5-30 minutes | 80-93 | Moderate heating (75-100°C) |

Table 1: Comparison of synthetic methods for pyrimidine derivatives based on literature data

Proposed Synthetic Route

Based on similar compounds in the literature, a potential synthetic route for 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol might involve:

-

Condensation of a difluoroacetonitrile derivative with an appropriate 4-fluorobenzoyl compound to form an intermediate

-

Cyclocondensation with urea or a similar reagent to form the pyrimidine ring

-

Selective functionalization to introduce the hydroxyl group at the 2-position

The use of ultrasound irradiation could significantly enhance the efficiency of this synthetic pathway, as has been demonstrated for other pyrimidine derivatives .

Chemical Reactivity and Transformations

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position of the pyrimidine ring is expected to exhibit acidic properties due to the electron-withdrawing effects of the pyrimidine nitrogen atoms. This facilitates various transformations:

-

Esterification: The hydroxyl group can undergo esterification with appropriate acid chlorides or anhydrides

-

Etherification: Alkylation to form ethers can be achieved using alkyl halides in the presence of a base

-

Nucleophilic Substitution: Replacement with halides using reagents like POCl₃ or SOCl₂

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) moiety at the 4-position contributes unique reactivity patterns:

-

It acts as a bioisostere for a hydroxyl group in medicinal chemistry applications

-

The C-H bond is relatively acidic due to the electron-withdrawing effects of the fluorine atoms

-

It provides metabolic stability while retaining hydrogen-bonding capabilities

Fluorophenyl Modifications

The 4-fluorophenyl group at the 6-position can serve as a platform for further modifications:

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) could be employed to introduce alternative aryl or heteroaryl groups

-

Nucleophilic aromatic substitution: The fluorine atom can be displaced by various nucleophiles under appropriate conditions

Biological Activities and Applications

Structure-Activity Relationships

The specific structural features of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol contribute to its potential biological activity:

-

Difluoromethyl group: Enhances metabolic stability and modulates hydrogen-bonding capabilities

-

4-Fluorophenyl substituent: Increases lipophilicity and can improve membrane permeability

-

2-Hydroxyl group: Provides a hydrogen bond donor/acceptor site for interaction with biological targets

Agricultural and Materials Science Applications

Beyond medicinal applications, fluorinated pyrimidines find use in:

-

Agrochemicals: As fungicides, herbicides, or plant growth regulators

-

Advanced materials: As components in liquid crystals, photosensitive materials, or electronic devices

-

Catalysis: As ligands or precursors in various catalytic systems

Crystallographic and Structural Analysis

Molecular Conformation

The molecular conformation of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol would be influenced by:

-

The relative planarity of the pyrimidine ring

-

The orientation of the 4-fluorophenyl group relative to the pyrimidine core

-

The positioning of the difluoromethyl group

Similar to related structures, non-classical intermolecular interactions such as C-H···O and C-H···F would likely play important roles in crystal packing .

Comparative Analysis with Related Compounds

Comparison with 2-(Difluoromethyl)pyrimidin-5-ol

Both 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol and 2-(Difluoromethyl)pyrimidin-5-ol contain difluoromethyl groups attached to a pyrimidine ring with a hydroxyl substituent, but their properties differ due to:

-

Position of substituents: The difluoromethyl group is at position 4 versus position 2

-

Additional fluorophenyl group in our compound of interest

These structural differences would confer distinct physical, chemical, and potentially biological properties.

Comparison with 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one

While 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one contains a different heterocyclic core (pyran versus pyrimidine), it shares the 4-fluorophenyl substituent with our compound of interest . Key differences include:

-

Different heterocyclic core affecting electronic distribution

-

Presence of a methoxy group versus a hydroxyl group

-

Absence of the difluoromethyl group in the pyran derivative

Table 2 compares key features of these related compounds:

| Compound | Heterocyclic Core | Fluorine Content | Hydroxyl Position | Key Structural Features |

|---|---|---|---|---|

| 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol | Pyrimidine | Three F atoms | 2-position | Difluoromethyl and 4-fluorophenyl groups |

| 2-(Difluoromethyl)pyrimidin-5-ol | Pyrimidine | Two F atoms | 5-position | Difluoromethyl group only |

| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyran | One F atom | None (methoxy instead) | 4-Fluorophenyl group only |

Table 2: Structural comparison of related fluorinated heterocycles

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic techniques can be employed for the comprehensive characterization of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information

-

Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy: To identify functional groups and confirm structural features

-

UV-Visible Spectroscopy: To determine absorption characteristics and electronic transitions

Chromatographic Methods

For purity assessment and isolation:

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

-

Gas Chromatography (GC): For volatile compounds and derivatives

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on:

-

Melting point and crystalline transitions

-

Thermal stability

-

Decomposition pathways

Future Research Directions

Synthetic Optimization

Future research could focus on:

-

Development of more efficient and sustainable synthetic routes

-

Application of green chemistry principles, including ultrasound-assisted synthesis

-

Exploration of one-pot multicomponent reaction approaches for streamlined synthesis

Structure-Activity Relationship Studies

Systematic modification of the core structure could yield valuable insights:

-

Variation of the position and nature of fluorine substitution

-

Exploration of alternative heterocyclic cores

-

Investigation of different substituents at the 2-position

Advanced Applications

Emerging applications could include:

-

Development as fluorescent probes or imaging agents

-

Incorporation into polymeric materials for specialized applications

-

Exploration as components in energy storage or conversion systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume